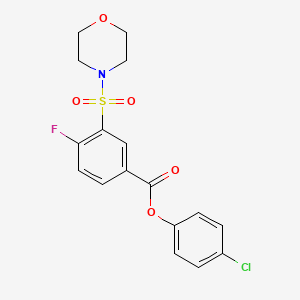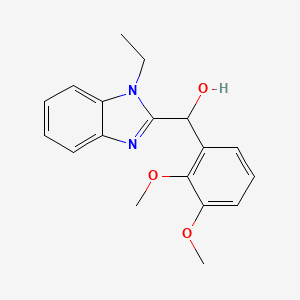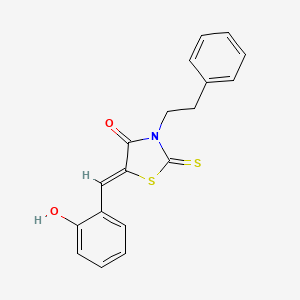![molecular formula C19H25N5O4 B5225042 N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5225042.png)
N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea, commonly known as MAPU, is a chemical compound that has been studied for its potential therapeutic applications. MAPU is a urea derivative that has shown promising results in scientific research studies.
Scientific Research Applications
MAPU has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. MAPU has been tested on various cancer cell lines, including breast, prostate, and lung cancer, and has shown promising results in inhibiting cancer cell growth.
Mechanism of Action
The mechanism of action of MAPU is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. MAPU has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of AKT, a protein involved in cancer cell survival and growth.
Biochemical and Physiological Effects:
MAPU has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MAPU has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MAPU has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using MAPU in lab experiments is its low toxicity, which allows for higher doses to be used without causing harm to the test subjects. Additionally, MAPU has been shown to have a high degree of selectivity for its target enzymes and proteins, making it a potentially effective therapeutic agent. However, one limitation of using MAPU in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on MAPU. One area of research could be to further investigate the mechanism of action of MAPU and its effects on various enzymes and proteins involved in inflammation and cancer cell growth. Another area of research could be to study the potential therapeutic applications of MAPU in animal models of various diseases, including cancer, inflammation, and pain. Additionally, research could be conducted to improve the solubility of MAPU in water, which would make it easier to administer in certain experimental settings.
Synthesis Methods
MAPU can be synthesized using a two-step process. The first step involves the reaction of 5-amino-1-(2-methoxyphenyl)pyrazole with 1-(methoxyacetyl)-4-piperidine in the presence of a base. The resulting intermediate is then reacted with isocyanate to form MAPU. The purity of MAPU can be improved through recrystallization.
properties
IUPAC Name |
1-[2-[1-(2-methoxyacetyl)piperidin-4-yl]pyrazol-3-yl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4/c1-27-13-18(25)23-11-8-14(9-12-23)24-17(7-10-20-24)22-19(26)21-15-5-3-4-6-16(15)28-2/h3-7,10,14H,8-9,11-13H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJFJOXKTRBCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)N2C(=CC=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(11-methyl-1,2,3,3a,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-4(5H)-yl)methyl]-4H-chromen-4-one](/img/structure/B5224964.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5224975.png)
![5-{2-[2-(4-isopropylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224985.png)

![2-[tert-butyl(methyl)amino]ethyl 4-methoxybenzoate hydrochloride](/img/structure/B5224992.png)
![N-[5-(2-amino-2-oxoethyl)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]-4-bromobenzamide](/img/structure/B5224998.png)

![2-(1,3-benzothiazol-2-yl)-4-({[3-(cyclohexylamino)propyl]amino}methylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5225027.png)

![3-(2-isoxazolidinyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5225061.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5225064.png)


